molecular formula C18H15NO3 B14646212 2-Benzoyl-1-methyl-1H-indol-3-yl acetate CAS No. 53278-22-1

2-Benzoyl-1-methyl-1H-indol-3-yl acetate

Cat. No.: B14646212
CAS No.: 53278-22-1
M. Wt: 293.3 g/mol
InChI Key: NURVUFMEGWPFNU-UHFFFAOYSA-N
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Description

2-Benzoyl-1-methyl-1H-indol-3-yl acetate is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-methyl-1H-indol-3-yl acetate typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Another method involves the use of acetic anhydride and a catalytic amount of sulfuric acid to achieve the esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-Benzoyl-1-methyl-1H-indol-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-methyl-1H-indol-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-1-methyl-1H-indol-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzoyl and acetate groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

53278-22-1

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(2-benzoyl-1-methylindol-3-yl) acetate

InChI

InChI=1S/C18H15NO3/c1-12(20)22-18-14-10-6-7-11-15(14)19(2)16(18)17(21)13-8-4-3-5-9-13/h3-11H,1-2H3

InChI Key

NURVUFMEGWPFNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N(C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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